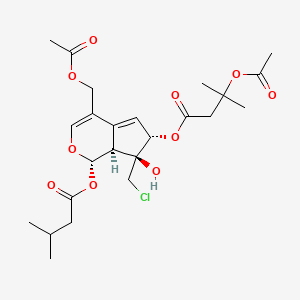
PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite is a potential metabolite of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Metabolic Profiling and Identification
Sensitive Quantification in Urine : A study by Minakata et al. (2017) developed an analytical method for quantifying PB-22 N-(5-hydroxypentyl)-3-carboxyindole and other metabolites in human urine samples, marking the first time these compounds were detected and quantified in human urine. This advancement aids in the understanding of PB-22 metabolism and its excretion profile in humans (Minakata et al., 2017).
Human Hepatocyte Metabolism : Wohlfarth et al. (2014) investigated the metabolism of PB-22 and its analog, 5F-PB-22, using human hepatocytes. The study identified the main metabolic pathways and potential marker metabolites for these compounds, which are crucial for urine analysis and understanding their pharmacodynamic properties (Wohlfarth et al., 2014).
Hair Metabolite Analysis : Franz et al. (2016) explored the incorporation of PB-22 metabolites into hair, enhancing the understanding of the mechanisms of incorporation and interpretation of hair analysis results in the context of synthetic cannabinoid consumption (Franz et al., 2016).
Detection and Differentiation Techniques
Detection in Authentic Urine and Serum Specimens : Minakata et al. (2018) established methods for quantifying PB-22 and its metabolites in human serum and urine. This research contributes significantly to the field of forensic toxicology, enhancing the detection and quantification of these substances in biological samples (Minakata et al., 2018).
Isomer Identification : Tang et al. (2017) focused on separating and identifying fluoropentyl positional isomers of fluoro-PB-22, contributing to forensic science by providing methodologies for accurate identification of specific isomers in seized materials (Tang et al., 2017).
Eigenschaften
Produktname |
PB-22 N-(5-hydroxypentyl)-3-carboxyindole metabolite |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.3 |
InChI |
InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-10-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18) |
InChI-Schlüssel |
ZCWYUPUVKMTKDB-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CN(CCCCCO)C2=C1C=CC=C2 |
Synonyme |
1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




